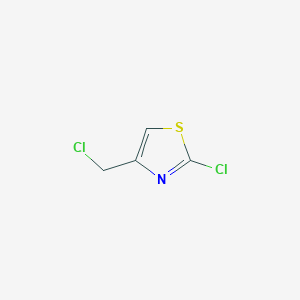

2-Chloro-4-(chloromethyl)thiazole

Description

Overview of Thiazole (B1198619) Derivatives in Chemical and Biological Sciences

Thiazole is an aromatic, five-membered heterocyclic compound containing one sulfur and one nitrogen atom. wjrr.org This core structure is a fundamental building block found in a wide array of natural and synthetic molecules that are pivotal to the chemical and biological sciences. globalresearchonline.netnih.gov Naturally, the thiazole ring is present in essential compounds like vitamin B1 (thiamine), as well as in various peptides, alkaloids, and microbial products. wjrr.orgnih.gov

In the realm of medicinal chemistry, thiazole derivatives are highly valued for their diverse and potent biological activities. globalresearchonline.netresearchgate.net Researchers have extensively demonstrated that compounds incorporating the thiazole scaffold exhibit a broad spectrum of pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, anticancer, antiviral, and antidiabetic activities. nih.govresearchgate.netontosight.ai The versatility of the thiazole ring allows for structural modifications, enabling scientists to design and synthesize novel molecules with optimized therapeutic potential. globalresearchonline.netresearchgate.net This has made the thiazole nucleus a subject of intense investigation in the pursuit of new therapeutic agents. wjrr.org

Significance of 2-Chloro-4-(chloromethyl)thiazole as a Research Target

This compound is a bifunctional molecule of significant interest in synthetic chemistry. Its importance stems from its structure: a stable thiazole ring substituted with two reactive sites—a chloro group at the 2-position and a chloromethyl group at the 4-position. This dual reactivity makes it a versatile intermediate and building block for the synthesis of more complex molecules.

The compound is recognized as a key component in the construction of various chemical entities. For instance, it is listed as a protein degrader building block, indicating its utility in developing molecules for targeted protein degradation, a cutting-edge area of therapeutic research. calpaclab.com The related isomer, 2-chloro-5-(chloromethyl)thiazole, is known to be a crucial intermediate in the manufacturing of agrochemicals and pharmaceuticals. semanticscholar.orgnih.gov The reactivity of the chloromethyl group allows for nucleophilic substitution, while the chlorine on the thiazole ring can participate in various coupling reactions, providing chemists with a flexible tool for molecular design.

Historical Context of this compound Research

While a detailed historical timeline for the initial synthesis and study of this compound is not extensively documented in readily available literature, its emergence as a research compound is intrinsically linked to the broader advancement of heterocyclic and medicinal chemistry. The investigation of such specialized reagents typically parallels the development of synthetic methodologies and the growing demand for novel chemical scaffolds in drug discovery and materials science.

Research into functionalized thiazoles gained momentum as their utility in agrochemical and pharmaceutical applications became more apparent. semanticscholar.org The development and subsequent commercial availability of intermediates like this compound are driven by their potential to streamline the synthesis of complex target molecules. Its role as a building block suggests that its research history is less about the compound in isolation and more about its application in the synthesis of proprietary and experimental compounds in both academic and industrial laboratories.

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 5198-76-5 | calpaclab.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₄H₃Cl₂NS | calpaclab.comsigmaaldrich.comchemsrc.com |

| Molecular Weight | 168.04 g/mol | calpaclab.comsigmaaldrich.comsigmaaldrich.com |

| Physical State | Solid | sigmaaldrich.com |

| Density | 1.503 g/cm³ | chemsrc.com |

| Boiling Point | 268.631 °C at 760 mmHg | chemsrc.com |

| Flash Point | 116.264 °C | chemsrc.com |

| Refractive Index | 1.584 | chemsrc.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(chloromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2NS/c5-1-3-2-8-4(6)7-3/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVYINROOPCUIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448335 | |

| Record name | 2-Chloro-4-(chloromethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5198-76-5 | |

| Record name | 2-Chloro-4-(chloromethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-(chloromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 4 Chloromethyl Thiazole

Chlorination of Thiazole (B1198619) Precursors

The synthesis of 2-Chloro-4-(chloromethyl)thiazole is predominantly achieved through the chlorination of suitable starting materials. These precursors are strategically chosen to facilitate the formation of the thiazole ring and the introduction of the necessary chloro-substituents in a controlled manner.

Chlorination of Allyl Isothiocyanate Derivatives

A prevalent and efficient method for synthesizing the target compound is through the chlorination of allyl isothiocyanate and its derivatives. googleapis.comgoogle.com This process involves a simultaneous chlorination and cyclization reaction, which can be accomplished using elemental chlorine or other chlorinating agents. googleapis.comsemanticscholar.org

The direct reaction of allyl isothiocyanate derivatives with chlorine gas is a well-established method for producing 2-chloro-5-chloromethylthiazole (B146395), a structural isomer of the target compound that is often synthesized through similar pathways. google.comsemanticscholar.org For instance, bubbling chlorine gas through a solution of cis- and trans-3-chloropropenyl isothiocyanates in chloroform (B151607) at reflux leads to the formation of 2-chloro-5-(chloromethyl)thiazole. semanticscholar.orgchemicalbook.com The reaction progress is typically monitored by gas chromatography (GC) until the starting material is consumed. semanticscholar.org After completion, the solvent is removed, and the product can be purified by distillation under vacuum, with yields reported around 43-65%. semanticscholar.orgchemicalbook.com

Table 1: Synthesis via Reaction with Chlorine

| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Chloropropenyl isothiocyanates | Chlorine (gas) | Chloroform | Reflux, 6-8 h | 2-Chloro-5-(chloromethyl)thiazole | 43% (distilled) | chemicalbook.com |

Sulfuryl chloride (SO₂Cl₂) is another effective chlorinating agent used for this transformation. googleapis.comgoogle.com The reaction of an allyl isothiocyanate derivative with sulfuryl chloride can be performed in a solvent like chloroform. googleapis.com For example, adding sulfuryl chloride to a mixture of 2-chloroallyl isothiocyanate and chloroform while maintaining the temperature below 30°C yields 2-chloro-5-(chloromethyl)thiazole as the main product. googleapis.com The yield for this specific reaction was reported to be 73% after purification by distillation. googleapis.com The reaction can be carried out at temperatures ranging from -20°C to +180°C, but preferably between 0°C and 80°C. google.com

Table 2: Synthesis via Reaction with Sulfuryl Chloride

| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Chloroallyl isothiocyanate | Sulfuryl chloride | Chloroform | < 30°C, 1.5 h addition | 2-Chloro-5-(chloromethyl)thiazole | 73% | googleapis.com |

The conversion of allyl isothiocyanate derivatives to 2-chlorothiazoles proceeds through a well-defined mechanistic pathway. googleapis.com The process begins with the addition of chlorine or a chlorinating agent to the allyl isothiocyanate. googleapis.com This initial step forms a sulfenyl chloride derivative as a key intermediate. googleapis.com

Following its formation, this sulfenyl chloride intermediate undergoes an intramolecular cyclization. googleapis.com This cyclization results in the formation of a 2-thiazoline derivative. googleapis.com The final step involves the elimination of a hydrogen halide (HX) from the 2-thiazoline intermediate. This elimination can occur spontaneously, upon heating, or with the aid of a base, leading to the formation of the aromatic 2-chloro-5-(chloromethyl)thiazole ring system. googleapis.com In some cases, a salt or adduct of the final product may form as an intermediate during this last stage. googleapis.com

Chlorination of 2-Aminothiazole (B372263) Derivatives

The synthesis of chloro-thiazoles can also start from pre-formed thiazole rings, such as 2-aminothiazole. These methods typically involve the substitution of the amino group or other ring protons.

While the provided outline specifies the use of chloromethyl sulfonyl chloride, the surveyed literature does not describe its direct reaction with 2-aminothiazole derivatives to form this compound. Instead, related reagents are commonly used to modify the 2-amino group. For instance, 2-aminothiazole can be reacted with chloroacetyl chloride in the presence of a base like potassium carbonate to afford 2-chloro-N-(thiazol-2-yl) acetamide. ijpsr.comnih.gov This intermediate can then be used for further synthesis of more complex thiazole derivatives. ijpsr.comresearchgate.net Another related reaction involves treating 2-aminothiazole with chloroformylsulphur chloride, which leads to the formation of fused 1,2,4-thiadiazolones, a different class of heterocyclic compounds. rsc.org The synthesis of 2-aminothiazoles themselves is often accomplished via the Hantzsch reaction, which involves the condensation of α-haloketones with thiourea (B124793). derpharmachemica.comnih.gov

Subsequent Chlorination with Thionyl Chloride or Phosphorus Pentachloride

The conversion of a hydroxymethyl group on the thiazole ring to a chloromethyl group is a key transformation that can be achieved using standard chlorinating agents. This method is contingent on the prior synthesis of a precursor alcohol, such as 2-chloro-4-(hydroxymethyl)thiazole. The hydroxyl group is subsequently substituted by a chlorine atom.

Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are effective for this type of chlorination. google.comgoogle.com The reaction with thionyl chloride converts the alcohol into a chlorosulfite ester intermediate. This is followed by an intramolecular or intermolecular nucleophilic attack by the chloride ion, which displaces the chlorosulfite group, liberating sulfur dioxide (SO₂) gas and forming the desired chloromethyl product. This process is typically driven to completion by the irreversible loss of gaseous SO₂. Similarly, phosphorus pentachloride is a powerful chlorinating agent that can effectively replace hydroxyl groups.

While these are standard procedures for alcohol-to-chloride conversion, lower yields of around 42% have been reported when using thionyl chloride in some contexts, suggesting the potential for side reactions that necessitate careful control of stoichiometry.

Utilizing 1,3-Dichloropropene (B49464) as a Starting Material

A significant synthetic route documented in chemical literature involves the use of 1,3-dichloropropene as the foundational building block. This pathway is particularly notable for producing the structural isomer, 2-chloro-5-chloromethylthiazole, a valuable intermediate for various agrochemicals. semanticscholar.org The process involves a sequence of reactions that build the thiazole ring from this three-carbon precursor. semanticscholar.org

Reaction with Sodium Thiocyanate (B1210189)

The synthesis begins with the reaction of 1,3-dichloropropene, typically as a mixture of cis and trans isomers, with a thiocyanate salt, such as sodium thiocyanate (NaSCN). semanticscholar.orggoogle.com This nucleophilic substitution reaction initially yields 3-chloro-2-propenylthiocyanate. semanticscholar.org The reaction can be optimized by using a phase transfer catalyst, which can significantly improve the yield, with reports of yields rising from 47% to as high as 82% in the presence of such a catalyst. google.com

Isomerization and Chlorination-Cyclization

The 3-chloro-2-propenylthiocyanate intermediate is not stable and undergoes a critical rearrangement. Through a thermal prepchem.comprepchem.com-sigmatropic rearrangement, it isomerizes to form an isothiocyanate derivative, 3-chloro-1-propenylisothiocyanate, which also exists as a mixture of isomers. semanticscholar.org This isothiocyanate is the direct precursor to the thiazole ring. The final step involves reacting this mixture of isothiocyanate isomers with a chlorinating agent, such as sulfuryl chloride. google.com This triggers a chlorination-cyclization cascade, resulting in the formation of the aromatic thiazole ring, yielding 2-chloro-5-chloromethylthiazole in moderate yields. semanticscholar.org

Cyclization Reactions for Thiazole Ring Formation

The formation of the thiazole ring itself is a cornerstone of synthesizing this compound. Cyclization reactions, particularly those that build the heterocyclic ring from acyclic components, are fundamental.

Hantzsch Type Reactions

The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring. youtube.com The general principle of this reaction involves the condensation of an α-haloketone with a thioamide. youtube.comrsc.org The reaction proceeds via initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular condensation and dehydration to form the stable, aromatic thiazole ring. youtube.com The aromaticity of the final product serves as a powerful thermodynamic driving force for the reaction. youtube.com

A specific application of the Hantzsch synthesis for obtaining the 4-(chloromethyl)thiazole scaffold involves the use of 1,3-dichloroacetone (B141476) as the α-haloketone component. prepchem.comnih.gov The presence of two chlorine atoms in this starting material provides the necessary functionality for the formation of the chloromethyl group at the 4-position of the thiazole ring.

When 1,3-dichloroacetone is reacted with a thioamide derivative, the thiazole ring is formed with a chloromethyl group at the C4 position. For example, reacting 1,3-dichloroacetone with 3,4-dichlorothiobenzamide (B181803) in acetone (B3395972) yields 4-(chloromethyl)-2-(3,4-dichlorophenyl)thiazole. prepchem.com Similarly, syntheses using various thiosemicarbazones (thiourea derivatives) and 1,3-dichloroacetone have been shown to produce the corresponding 4-chloromethyl-2-(hydrazino)thiazole derivatives. nih.gov

In a direct application, the condensation of a thiourea with 1,3-dichloroacetone leads to the formation of a 2-amino-4-(chloromethyl)thiazole intermediate. nih.govresearchgate.net To arrive at the final target compound, this compound, this 2-amino group would need to be subsequently replaced by a chlorine atom, a transformation commonly achieved via a Sandmeyer-type reaction.

Data Tables

Table 1: Hantzsch Reaction for 4-(Chloromethyl)thiazole Synthesis This table summarizes the reactants and product for a representative Hantzsch synthesis yielding a 4-(chloromethyl)thiazole derivative.

| α-Haloketone | Thioamide Derivative | Product | Reference |

| 1,3-Dichloroacetone | 3,4-Dichlorothiobenzamide | 4-(chloromethyl)-2-(3,4-dichlorophenyl)thiazole | prepchem.com |

| 1,3-Dichloroacetone | Resin-bound Thiourea | Resin-bound 2-amino-4-(chloromethyl)thiazole | nih.gov |

| 1,3-Dichloroacetone | 2-Hydroxybenzylidenethiosemicarbazone | 4-chloromethyl-2-(2-hydroxybenzilidenehydrazino) thiazole | nih.gov |

Table 2: Synthesis of 2-chloro-5-chloromethylthiazole from 1,3-Dichloropropene This table outlines the key steps and intermediates in the synthesis of the structural isomer, 2-chloro-5-chloromethylthiazole.

| Step | Starting Material | Reagent(s) | Intermediate / Product | Reference |

| 1 | 1,3-Dichloropropene | Sodium Thiocyanate (NaSCN) | 3-chloro-2-propenylthiocyanate | semanticscholar.org |

| 2 | 3-chloro-2-propenylthiocyanate | Heat (Thermal Rearrangement) | 3-chloro-1-propenylisothiocyanate | semanticscholar.org |

| 3 | 3-chloro-1-propenylisothiocyanate | Chlorinating Agent (e.g., SO₂Cl₂) | 2-chloro-5-chloromethylthiazole | semanticscholar.org |

Reaction of 1,3-Dichloropropanone with Thiourea

A fundamental and widely recognized method for constructing the thiazole ring is the Hantzsch thiazole synthesis. In the context of forming the precursor for this compound, this reaction involves the condensation of an α-haloketone with a thioamide. Specifically, the reaction between 1,3-dichloropropanone (also known as 1,3-dichloroacetone) and thiourea serves as a key pathway.

This condensation reaction proceeds via a well-established mechanism. The sulfur atom of thiourea acts as a nucleophile, attacking one of the carbonyl-adjacent carbons of 1,3-dichloropropanone, displacing a chloride ion. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring. The initial product of this specific reaction is 2-amino-4-(chloromethyl)thiazole.

To obtain the target compound, this compound, the 2-amino group of the intermediate must be replaced with a chlorine atom. This is typically achieved through a Sandmeyer-type reaction, which involves diazotization of the amino group followed by decomposition of the diazonium salt in the presence of a copper(I) chloride catalyst. A similar Hantzsch synthesis using 3,4-dichlorothiobenzamide and 1,3-dichloroacetone has been documented to produce 4-(chloromethyl)-2-(3,4-dichlorophenyl)thiazole, demonstrating the utility of 1,3-dichloroacetone in forming the 4-(chloromethyl)thiazole skeleton. prepchem.com

Exploration of Other Cyclization Pathways

Beyond the classic Hantzsch synthesis, other cyclization routes are employed for the synthesis of related thiazole derivatives, which could be adapted for the target molecule. One notable pathway begins with 1,3-dichloropropene. semanticscholar.org The reaction of 1,3-dichloropropene with sodium thiocyanate yields 3-chloro-2-propenylthiocyanate. semanticscholar.org This intermediate can then undergo a thermal crdeepjournal.orgcrdeepjournal.org-sigmatropic rearrangement to form an isothiocyanate derivative. semanticscholar.org Subsequent chlorination of this isothiocyanate can lead to the formation of the 2-chlorothiazole (B1198822) ring structure. semanticscholar.org

While a specific documented example shows this pathway leading to the isomeric 2-chloro-5-chloromethylthiazole, the underlying principle of forming a thiazole from an isothiocyanate precursor represents an alternative cyclization strategy. semanticscholar.org Another variation involves the direct chlorination of 1-isothiocyanato-2-chloro-2-propene to yield 2-chloro-5-chloromethylthiazole hydrochloride. google.com These methods highlight the versatility of isothiocyanates as key intermediates in thiazole synthesis, offering different starting materials and reaction conditions compared to the Hantzsch pathway.

Reaction Optimization and Yield Enhancement Strategies

Optimizing the synthesis of this compound is critical for industrial applications, focusing on maximizing yield, ensuring high purity, and improving process efficiency. Key parameters include the choice of reagents, solvent, temperature, and the use of catalysts.

Influence of Chlorinating Agents on Yield and Purity

The selection of the chlorinating agent is a critical factor in both the direct chlorination of intermediates and the conversion of precursor groups (like hydroxyl or amino) into the final chloro-substituted product. Various chlorinating agents are utilized, each with distinct reactivity and selectivity profiles.

For the synthesis of the related isomer, 2-chloro-5-chloromethylthiazole, agents such as sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS) have been effectively used. google.com Sulfuryl chloride is a strong chlorinating agent, often used for converting intermediates into the final product. google.com In some procedures, an intermediate is first reacted with sulfuryl chloride, isolated, and then subjected to further reaction with a second agent like NCS. google.com Alternatively, chlorine gas (Cl₂) bubbled through a solution of the appropriate isothiocyanate precursor is another effective method for forming the chlorinated thiazole ring. semanticscholar.orggoogle.com The choice of agent can significantly impact the reaction's side-product profile and, consequently, the purity of the final product.

Table 1: Chlorinating Agents and Their Applications in Thiazole Synthesis

| Chlorinating Agent | Typical Application | Reference |

|---|---|---|

| Sulfuryl Chloride (SO₂Cl₂) | Chlorination of thiazole precursors | google.com |

| N-Chlorosuccinimide (NCS) | Secondary chlorination step for enhanced conversion | google.com |

Solvent Effects on Reaction Kinetics and Intermediate Stability

The solvent plays a multifaceted role in the synthesis, influencing reactant solubility, reaction rates, and the stability of reactive intermediates. chemrxiv.org The choice of solvent can dramatically alter reaction outcomes by affecting the transition state energy of the reaction pathway. chemrxiv.org

In the synthesis of chlorothiazoles, various organic solvents are employed. Chlorinated hydrocarbons like dichloromethane (B109758) and 1,2-dichloroethane (B1671644) are common choices, particularly for chlorination reactions. google.comgoogle.com These non-polar aprotic solvents are effective at dissolving the organic reactants while being relatively inert to the chlorinating agents. For the initial Hantzsch condensation, more polar solvents such as acetone or methanol (B129727) may be used to facilitate the dissolution of the thioamide and the salt-like intermediates that can form. prepchem.com The polarity of the solvent can affect reaction rates; for instance, some reactions proceed less favorably in highly polar solvents if the reactants are better solvated than the transition state. chemrxiv.org The stability of intermediates is also a key consideration, with the solvent choice helping to prevent unwanted side reactions or decomposition.

Temperature and Molar Ratio Considerations

Precise control over reaction temperature and the molar ratio of reactants is essential for maximizing yield and minimizing by-product formation. Thiazole synthesis and chlorination reactions are often exothermic, requiring careful temperature management.

Table 2: Optimized Reaction Parameters from Literature Examples

| Parameter | Value/Range | Reaction Step | Reference |

|---|---|---|---|

| Temperature | -10°C to +40°C | Chlorination | google.com |

| Temperature | 25°C to 30°C | Chlorination with Cl₂ | google.com |

| Molar Ratio | 1:1 to 1:1.1 | Substrate:Chlorine | google.com |

| Reaction Time | 1 to 48 hours | Chlorination | google.com |

Phase Transfer Catalysis in Synthetic Routes

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. crdeepjournal.orgbiomedres.us This is achieved by using a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, which transports a reactant (usually an anion) from the aqueous phase into the organic phase where the reaction can occur. crdeepjournal.org

In the context of synthesizing this compound, PTC could be particularly beneficial in the initial Hantzsch synthesis step, especially if using a salt of thiourea or in subsequent nucleophilic substitution reactions on the thiazole ring. For example, in the synthesis of a related compound, the phase-transfer catalyst Aliquat 336 (tricaprylylmethylammonium chloride) was used to facilitate the displacement of a chlorine atom with a formate (B1220265) anion. semanticscholar.org The use of PTC can lead to increased reaction rates, milder reaction conditions, and higher yields by overcoming the insolubility of reactants. biomedres.us This methodology offers a significant advantage for creating more efficient and scalable industrial processes. phasetransfer.com

Purity Assessment and Analytical Validation of Synthetic Products

The evaluation of purity and the validation of analytical methods are critical steps in the synthesis of any chemical compound. For this compound, these processes would likely involve a combination of chromatographic and spectroscopic techniques, alongside traditional purification methods.

Chromatographic Techniques (e.g., HPLC)

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and isomeric impurities. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. While specific HPLC methods for this compound are not detailed in the available literature, a general approach can be outlined. A reversed-phase HPLC method would likely be effective, utilizing a C18 column with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with or without a pH modifier like formic acid or ammonium acetate (B1210297). Detection would typically be performed using a UV detector at a wavelength where the thiazole ring exhibits strong absorbance.

Gas chromatography (GC) is another relevant technique, particularly for assessing the purity of volatile and thermally stable compounds. For the related compound, 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole, purity was determined by gas chromatography. google.com Similarly, the progress of reactions to synthesize the 5-chloromethyl isomer has been monitored by GC. chemicalbook.com It is reasonable to assume that a similar GC method, likely employing a capillary column with a non-polar or medium-polarity stationary phase and flame ionization detection (FID) or mass spectrometry (MS) detection, could be developed for the analysis of this compound.

Crystallization and Distillation Methods for Purification

Following synthesis, the crude product of this compound requires purification to remove impurities. Distillation and crystallization are the primary methods for achieving high purity.

Distillation: For liquid products, distillation under reduced pressure (vacuum distillation) is a common purification technique. This method is particularly useful for separating compounds with different boiling points and for purifying thermally sensitive compounds by lowering the boiling temperature. For the related compound, 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole, the final product was purified by vacuum distillation. google.com The purification of 2-chloro-5-chloromethylthiazole also heavily relies on distillation, often under reduced pressure to circumvent issues with impurities. semanticscholar.orggoogle.com It is highly probable that vacuum distillation would be an effective method for purifying this compound, separating it from less volatile or more volatile impurities.

Crystallization: If the synthesized this compound is a solid, or can be solidified, crystallization is a powerful purification technique. This method relies on the differences in solubility between the target compound and impurities in a given solvent system. A suitable solvent would be one in which the compound is sparingly soluble at low temperatures and highly soluble at elevated temperatures. The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce the formation of crystals. The purified crystals are then isolated by filtration. For the synthesis of 2-chloro-4-(4-pyridyl)thiazole, purification was achieved by recrystallization from a mixture of ethyl acetate and hexane. prepchem.com This suggests that a similar solvent system could be explored for the purification of this compound. General procedures for the purification of thiazole derivatives often mention crystallization as a standard method. google.com

Chemical Reactivity and Transformation of 2 Chloro 4 Chloromethyl Thiazole

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chlorine atom on the methyl group attached to the C4 position of the thiazole (B1198619) ring is analogous to a benzylic halide. It is a primary alkyl halide, and the carbon atom is activated towards nucleophilic attack by the adjacent thiazole ring. Consequently, this site is highly susceptible to bimolecular nucleophilic substitution (SN2) reactions, providing a straightforward method for introducing a variety of functional groups.

The reaction of 2-Chloro-4-(chloromethyl)thiazole with primary or secondary amines is a classic example of N-alkylation. In this process, the amine acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion. This amination reaction results in the formation of a new carbon-nitrogen bond, yielding 4-(aminomethyl)-2-chlorothiazole derivatives. These reactions are fundamental in building more complex molecules, often used in the development of pharmacologically active compounds. The general transformation can be facilitated by a non-nucleophilic base to neutralize the hydrogen chloride formed during the reaction. Such reactions are pivotal in creating diverse chemical libraries for drug discovery. researchgate.netnih.gov

Thiols and their conjugate bases, thiolates, are excellent nucleophiles and react readily with the chloromethyl group of this compound. This S-alkylation reaction proceeds via an SN2 mechanism to form thioethers. The resulting (2-chloro-1,3-thiazol-4-yl)methyl sulfides are valuable intermediates. For instance, similar transformations on related thiazole structures, such as reacting a 2-chloro-N-(thiazol-2-yl)acetamide with mercapto derivatives, demonstrate the utility of this reaction in synthesizing compounds with potential biological activity. nih.gov

Alcohols can act as oxygen-based nucleophiles to displace the chloride of the chloromethyl group, leading to the formation of ethers. These reactions may require basic conditions to deprotonate the alcohol, forming a more potent alkoxide nucleophile, or higher temperatures to proceed. An analogous reaction has been demonstrated on the isomeric compound, 2-chloro-5-chloromethylthiazole (B146395), where the aliphatic chlorine was displaced using sodium formate (B1220265), an oxygen nucleophile. semanticscholar.org This was followed by hydrolysis to yield the corresponding hydroxymethylthiazole. semanticscholar.org This indicates that the chloromethyl group is readily functionalized by oxygen nucleophiles to produce alcohols, ethers, or esters.

The nucleophilic substitution reactions at the chloromethyl group are a cornerstone for the synthesis of a wide array of functionalized thiazole derivatives. By selecting the appropriate nucleophile—be it an amine, thiol, alcohol, or another nucleophilic species—a diverse range of substituents can be appended to the thiazole core via the flexible methyl linker. This versatility makes this compound a valuable building block in medicinal and agricultural chemistry. nih.govnih.govresearchgate.net

The table below summarizes the general products from these key reactions.

| Nucleophile | Reagent Type | Product Structure | Product Class |

| Amine | R₂NH | 4-(Aminomethyl)-2-chlorothiazole | |

| Thiol | RSH | (2-Chloro-1,3-thiazol-4-yl)methyl sulfide (B99878) | |

| Alcohol/Alkoxide | ROH/RO⁻ | 4-(Alkoxymethyl)-2-chlorothiazole |

The nucleophilic substitution at the primary, activated chloromethyl group is expected to proceed through a classic SN2 (Substitution Nucleophilic Bimolecular) mechanism. This mechanism involves a single transition state where the nucleophile attacks the carbon atom at the same time as the chloride leaving group departs.

Key characteristics of this proposed mechanism include:

Second-Order Kinetics: The reaction rate is dependent on the concentration of both the this compound substrate and the nucleophile.

Stereochemistry: The reaction proceeds with an inversion of configuration at the electrophilic carbon. However, as the carbon is part of a -CH₂Cl group, it is achiral, and this feature is not observable.

Solvent Effects: Polar aprotic solvents are typically favored as they can solvate the cation of the nucleophile salt without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity.

While specific kinetic studies on this compound are not widely reported, extensive research on similar SNAr reactions provides insight. For example, studies on the reactions of substituted benzoates with cyclic secondary amines show that the reaction mechanism and rate-determining step can be influenced by the basicity of the amine nucleophile. koreascience.kr A Brønsted-type plot for such reactions can be nonlinear, indicating a change in the rate-determining step as the nucleophile's basicity changes. koreascience.kr These general principles of physical organic chemistry are applicable to the SN2 reactions of this compound.

Reactions Involving the Thiazole Ring System

The thiazole ring in this compound has its own distinct reactivity profile, influenced by the heteroatoms and the substituents.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is attached to an sp²-hybridized carbon of the heterocyclic ring. The C2 position in thiazoles is inherently electron-deficient due to the inductive effect of the adjacent sulfur and nitrogen atoms. pharmaguideline.com This makes the C2-chloro group susceptible to nucleophilic aromatic substitution, where a strong nucleophile can replace the chlorine. pharmaguideline.com However, these reactions typically require more forcing conditions (e.g., high temperatures or strong bases) compared to the substitution at the chloromethyl group. pharmaguideline.com

Reaction at the Ring Nitrogen: The nitrogen atom at position 3 (N3) possesses a lone pair of electrons, rendering it basic and nucleophilic. It can be protonated by acids or alkylated by electrophiles like alkyl halides to form a quaternary thiazolium salt. pharmaguideline.com This quaternization increases the acidity of the proton at the C2 position. pharmaguideline.com

Electrophilic Aromatic Substitution: The thiazole ring is generally considered electron-deficient and is therefore deactivated towards electrophilic substitution compared to rings like benzene (B151609) or thiophene. pharmaguideline.comslideshare.net Any electrophilic attack would be directed by the existing substituents. The electron-withdrawing nature of the C2-chloro and C4-chloromethyl groups would further deactivate the ring, making electrophilic substitution challenging. If substitution were to occur, the C5 position is the most likely site for attack. pharmaguideline.com

Oxidation Reactions

Oxidation reactions of this compound can target either the sulfur atom within the thiazole ring or the chloromethyl side chain, leading to a range of oxidized derivatives.

The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxides and sulfones. While specific studies on the direct oxidation of this compound are not detailed in the provided search results, the oxidation of sulfides to sulfoxides and sulfones is a well-established transformation in organic chemistry. nih.govsigmaaldrich.comchemodex.com

Generally, these oxidations are performed using various oxidizing agents, and the reaction conditions can be controlled to favor either the sulfoxide (B87167) or the sulfone. google.com For instance, hydrogen peroxide is considered an environmentally friendly "green" oxidant for these transformations. A method using hydrogen peroxide in glacial acetic acid has been shown to be highly selective for the conversion of organic sulfides to sulfoxides in high yields. For the further oxidation to sulfones, stronger conditions or different catalytic systems are often required. nih.govchemodex.com The use of urea-hydrogen peroxide (UHP) is another practical method, where the selectivity towards the sulfoxide or sulfone can be controlled by adjusting the stoichiometry of the reagent and the reaction temperature. google.com

The general mechanism involves the electrophilic attack of the oxidant's oxygen atom on the sulfide's sulfur atom. The selectivity for sulfoxide over sulfone is often a challenge, but many modern methods have been developed to achieve high chemoselectivity. sigmaaldrich.com

Table 1: General Conditions for Sulfide Oxidation

| Product | Oxidant | Catalyst/Solvent | Key Features |

| Sulfoxide | Hydrogen Peroxide | Glacial Acetic Acid | High selectivity, mild conditions, "green" process. |

| Sulfoxide | Urea-Hydrogen Peroxide (1.5 equiv) | Acetic Acid (60 °C) | Controlled oxidation, good yields. google.com |

| Sulfone | Urea-Hydrogen Peroxide (2.5 equiv) | Acetic Acid (80 °C) | Controlled oxidation, good yields. google.com |

| Sulfone | Hydrogen Peroxide | Tantalum carbide or Niobium carbide | Catalytic system, high yields for sulfones with niobium carbide. nih.govsigmaaldrich.com |

This table presents generalized data for sulfide oxidation and does not represent specific experiments on this compound.

The chloromethyl group at the 4-position of the thiazole ring can be oxidized to a carboxylic acid functional group. A process for oxidizing 4-chloromethylthiazole to thiazole-4-carboxylic acid involves the use of a mixture of nitric acid and sulfuric acid as the oxidizing agent, with yields reported to be over 85%. calpaclab.com This method suggests a viable route for the synthesis of 2-chloro-thiazole-4-carboxylic acid from this compound. Thiazole carboxylic acids are valuable intermediates in the synthesis of other complex molecules, including those with potential biological activity. calpaclab.com

Another related derivative, 2-acetylthiazole-4-carboxylic acid, has been identified in a wide range of biological organisms, suggesting its importance as a potential coenzyme.

Reduction Reactions

Information regarding specific reduction reactions of this compound is not extensively detailed in the available literature. However, for the related compound 4-(chloromethyl)thiazole hydrochloride, it is mentioned that it can be reduced to form other thiazole derivatives with different functional groups. Potential reduction transformations could include the dechlorination of the ring or the side chain, or the reduction of the chloromethyl group to a methyl group. The specific reagents and conditions required to achieve these transformations for this compound would need further investigation.

Derivatization and Functionalization of the Thiazole Moiety

The two chlorine atoms in this compound provide reactive handles for extensive derivatization and functionalization. The chlorine atom on the thiazole ring and the chlorine on the methyl group can undergo nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

For instance, the 2-chloro position can be substituted by reacting with nucleophiles. A study describes the synthesis of 4-chloromethyl-2-(2-hydroxybenzylidenehydrazino) thiazole from dichloroacetone and 2-hydroxybenzylidenethiosemicarbazon, which involves the formation of the thiazole ring and subsequent functionalization. This derivative serves as a ligand for metal complexes.

The chloromethyl group is also highly reactive towards nucleophiles, a property utilized in the synthesis of various compounds. This reactivity is foundational to its role as a building block in the creation of more complex molecules.

Formation of Metal Complexes

The nitrogen and sulfur atoms in the thiazole ring of this compound and its derivatives can act as coordination sites for metal ions, leading to the formation of metal complexes.

Synthesis of Ligands Incorporating this compound Structure

Derivatives of this compound can be designed to act as specific ligands for various metal ions. An example is the synthesis of the ligand 4-chloromethyl-2-(2-hydroxybenzylidenehydrazino) thiazole. This ligand was prepared and subsequently used to synthesize complexes with several transition metals.

Characterization of these metal complexes using spectroscopic and analytical techniques indicated that the ligand coordinates to the metal ions through the hydroxyl oxygen, the imino nitrogen, and the thiazole ring nitrogen. This coordination results in the formation of high-spin octahedral complexes with metals such as Cr(III), Co(II), Ni(II), and Cu(II).

Table 2: Metal Complexes of a 4-Chloromethyl-2-hydrazinothiazole Derivative

| Metal Ion | Proposed Geometry | Coordination Sites |

| Cr(III) | Octahedral | Hydroxyl oxygen, imino nitrogen, thiazole ring nitrogen. |

| Co(II) | Octahedral | Hydroxyl oxygen, imino nitrogen, thiazole ring nitrogen. |

| Ni(II) | Octahedral | Hydroxyl oxygen, imino nitrogen, thiazole ring nitrogen. |

| Cu(II) | Octahedral | Hydroxyl oxygen, imino nitrogen, thiazole ring nitrogen. |

Coordination Chemistry with Transition Metal Ions (e.g., Cr(III), Co(II), Ni(II), Cu(II))

While direct studies on the coordination chemistry of this compound as a standalone ligand are not extensively documented in the surveyed literature, research on more complex derivative ligands provides insight into the coordinating behavior of the thiazole core. Specifically, Schiff base ligands derived from 4-chloromethyl-2-hydrazinothiazole have been shown to form stable complexes with a variety of first-row transition metal ions.

In studies involving ligands such as 4-chloromethyl-2-(2-hydroxybenzilidenehydrazino) thiazole and 4-chloromethyl-2-(2-hydroxynaphthylidenehydrazino) thiazole, coordination with Cr(III), Co(II), Ni(II), and Cu(II) has been established. ktu.edumdpi.comnih.gov These studies suggest that the thiazole ring nitrogen atom is a key site for coordination to the metal center. mdpi.comnih.gov The complexation typically involves the ligand acting in a polydentate fashion, where the metal ion is also bound by other donor atoms within the ligand structure, such as the azomethine nitrogen and the hydroxyl oxygen from the Schiff base moiety. ktu.edumdpi.com

For instance, metal complexes with 4-chloromethyl-2-(2-hydroxybenzilidenehydrazino) thiazole were prepared using acetate (B1210297) salts of Co(II), Cu(II), Ni(II), and the chloride salt of Cr(III). mdpi.comnih.gov Analysis of these complexes indicated that two ligands coordinate to each metal ion, forming high-spin octahedral geometries. mdpi.comnih.gov The coordination occurs through the hydroxyl oxygen, the imino nitrogen, and, crucially, the nitrogen atom of the thiazole ring. mdpi.comnih.gov Similarly, studies on complexes of 2-amino-4-(p-hydroxy phenyl)thiazole with Cu(II), Co(II), and Ni(II) have shown that the nitrogen of the amino group and the sulfur atom of the thiazole ring are involved in coordination, leading to octahedral geometries. discoveryjournals.org

These examples from related compounds underscore the potential of the thiazole nitrogen in this compound to act as a Lewis base, donating its lone pair of electrons to form a coordinate bond with a transition metal ion. The specific geometry and stability of such a complex would, however, also depend on the nature of the metal ion and the reaction conditions.

Structural Characterization of Complexes

The structural elucidation of transition metal complexes involving ligands containing the 4-(chloromethyl)thiazole unit relies on a combination of analytical and spectroscopic techniques.

Elemental Analysis and Molar Conductivity: Elemental analysis helps confirm the stoichiometry of the metal-ligand complexes. Molar conductivity measurements in solvents like DMF are used to determine the electrolytic nature of the complexes. For example, some chromium(III) complexes have been shown to be 1:1 electrolytes, which helps in formulating their structure, such as [CrLX₂]X. google.com

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination sites of the ligand. A downward shift in the frequency of the ν(C=N) band of the thiazole ring in the complex compared to the free ligand indicates the involvement of the thiazole nitrogen in coordination. mdpi.comresearchgate.net In the case of Schiff base ligands, the disappearance of the phenolic -OH band and shifts in the ν(C-O) and azomethine ν(C=N) bands further confirm coordination through these groups. researchgate.netresearchgate.net

Electronic Spectroscopy (UV-Vis): The electronic spectra of the complexes provide information about their geometry. For instance, Cr(III) complexes of a 4-chloromethyl thiazole derivative show absorption bands consistent with an octahedral geometry (⁴A₂g → ⁴T₂g(F) and ⁴A₂g → ⁴T₁g(F) transitions). ktu.edu The ligand field parameters, such as 10Dq, can be calculated from these spectra using Tanabe-Sugano diagrams. ktu.edu

NMR Spectroscopy (¹H and ¹³C): For diamagnetic complexes, NMR spectroscopy is a powerful tool. Shifts in the signals of protons and carbons near the potential donor atoms upon complexation can definitively establish the coordination sites. nih.gov

Magnetic Susceptibility: Magnetic moment measurements are used to determine the number of unpaired electrons in the metal center, which helps in deducing the geometry and spin state of the complex. ktu.edu For example, a magnetic moment of 4.20 B.M. for a Cr(III) complex supports an octahedral structure. ktu.edu

The following table summarizes the characteristic data for a Cr(III) complex with a related thiazole ligand.

| Property | Data for Cr(III) Complex of 4-chloromethyl-2-(2-hydroxynaphthylidenehydrazino) thiazole | Reference |

| Magnetic Moment (μ_eff) | 4.20 B.M. | ktu.edu |

| Electronic Spectra (λ_max) | 600 nm, 400 nm | ktu.edu |

| 10Dq | 16670 cm⁻¹ | ktu.edu |

| Geometry | Octahedral | ktu.edu |

Quaternization Reactions

The chloromethyl group at the 4-position of this compound is an effective alkylating agent due to the presence of the electron-withdrawing thiazole ring, which makes the methylene (B1212753) carbon susceptible to nucleophilic attack. This reactivity is exploited in quaternization reactions, particularly with nitrogen-containing heterocycles like pyridines.

Alkylation of Pyridines and Picolines with this compound

The nitrogen atom in pyridine (B92270) and its substituted derivatives (picolines) possesses a lone pair of electrons, making it nucleophilic. This allows it to displace the chloride from the chloromethyl group of a thiazole derivative in an Sₙ2 reaction, forming a new carbon-nitrogen bond and resulting in a quaternary pyridinium (B92312) salt.

Studies have demonstrated that 4-(chloromethyl)thiazole derivatives are versatile alkylating agents for the quaternization of pyridines and picolines. ktu.edu The reaction typically proceeds by dissolving the 4-(chloromethyl)thiazole compound in an excess of the pyridine or picoline, which serves as both the reactant and the solvent. The mixture is stirred for an extended period, often several days, at room temperature to yield the desired pyridinium salt. ktu.edu This method has been successfully applied to synthesize a range of novel pyridinium chlorides with a thiazolylmethyl substituent on the nitrogen atom. ktu.edu

The following table outlines the reactants used in the alkylation to form novel pyridinium salts.

| Alkylating Agent | Heterocycle | Resulting Cation | Reference |

| 4-(Chloromethyl)-2-methylthiazole | Pyridine | 1-[(2-Methylthiazol-4-yl)methyl]pyridinium | ktu.edu |

| 4-(Chloromethyl)-2-methylthiazole | 2-Picoline | 2-Methyl-1-[(2-methylthiazol-4-yl)methyl]pyridinium | ktu.edu |

| 4-(Chloromethyl)-2-methylthiazole | 4-Picoline | 4-Methyl-1-[(2-methylthiazol-4-yl)methyl]pyridinium | ktu.edu |

| 2-Amino-4-(chloromethyl)thiazole | Pyridine | 1-[(2-Aminothiazol-4-yl)methyl]pyridinium | ktu.edu |

Synthesis of Novel Pyridinium Salts

The quaternization of pyridines and picolines with 4-(chloromethyl)thiazole derivatives leads to the formation of novel, highly functionalized pyridinium salts. ktu.edu These compounds are of interest due to the diverse applications of pyridinium salts in various fields. ktu.edu

A notable synthetic approach is a one-pot, three-component reaction. For example, stirring a mixture of 2-amino-4-(chloromethyl)thiazole, acetic anhydride, and a pyridine (or picoline) at room temperature yields the corresponding 1-[(2-acetylaminothiazol-4-yl)methyl]pyridinium chloride. ktu.edu In this reaction, the amino group of the thiazole is first acetylated by the acetic anhydride, and the resulting intermediate then alkylates the pyridine.

The structures of these newly synthesized pyridinium salts are typically confirmed using spectroscopic methods.

¹H NMR: The formation of the pyridinium salt is evidenced by the appearance of characteristic signals for the pyridinium protons, which are shifted downfield compared to the starting pyridine. The singlets for the methylene bridge (CH₂) and the thiazole ring proton are also key identifiers. ktu.edu

¹³C NMR: The carbon signals of the pyridine ring shift upon quaternization, and the signal for the new methylene bridge carbon appears. In the case of the acetylated derivatives, a characteristic signal for the carbonyl carbon is also observed. ktu.edu

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the cationic portion of the salt. ktu.edu

Advanced Spectroscopic and Structural Characterization of 2 Chloro 4 Chloromethyl Thiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 2-chloro-4-(chloromethyl)thiazole reveals characteristic signals corresponding to the protons in the molecule. The aromatic character of the thiazole (B1198619) ring is evidenced by the chemical shifts of the ring protons, which typically absorb in the downfield region, indicating a strong diamagnetic ring current. For instance, the proton on the thiazole ring (H-5) of a related compound, 2-chloro-5-chloromethylthiazole (B146395), appears as a singlet at δ 7.3 ppm. semanticscholar.org The protons of the chloromethyl group (-CH₂Cl) at the 4-position typically resonate as a singlet at approximately δ 4.6 ppm. semanticscholar.org

The chemical shifts can be influenced by the solvent used and the presence of other substituents on the thiazole ring. For example, in the ¹H NMR spectrum of the parent compound, thiazole, the protons at positions 2, 5, and 4 appear at approximately δ 8.89, 7.99, and 7.44 ppm, respectively, in CDCl₃. chemicalbook.com

¹³C NMR Spectral Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of 2-chloro-5-chloromethylthiazole, the carbon atoms of the thiazole ring exhibit distinct chemical shifts: C-2 at δ 152.6 ppm, C-4 at δ 140.2 ppm, and C-5 at δ 137.5 ppm. The carbon of the chloromethyl group (-CH₂Cl) appears at δ 37.1 ppm. semanticscholar.org The presence of two different carbon environments is clearly indicated in the spectra of similar chlorinated thiazole derivatives. docbrown.info

The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom. The downfield shift of the thiazole ring carbons is a result of their sp² hybridization and the influence of the electronegative nitrogen and sulfur atoms, as well as the chlorine substituent. asianpubs.org

Assignment of Chemical Shifts and Coupling Constants

The assignment of chemical shifts in both ¹H and ¹³C NMR spectra is based on established correlations, substituent effects, and, where applicable, two-dimensional NMR experiments. Coupling constants (J-values), which describe the interaction between neighboring non-equivalent nuclei, provide valuable information about the connectivity of atoms. youtube.comlibretexts.org

For thiazole derivatives, the coupling between protons on the ring can help in their assignment. For example, in unsubstituted thiazole, the coupling constant between H-4 and H-5 (J₄,₅) is typically around 3.15 Hz. chemicalbook.com The coupling between protons on adjacent sp³-hybridized carbons is usually in the range of 6-8 Hz. libretexts.org In this compound, the single proton on the thiazole ring would not exhibit coupling with other ring protons, resulting in a singlet. The protons of the chloromethyl group would also appear as a singlet as there are no adjacent protons to couple with.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Chloro-5-(chloromethyl)thiazole in CDCl₃. semanticscholar.org

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-5 / C-5 | 7.3 (s) | 137.5 |

| -CH₂Cl | 4.6 (s) | 37.1 |

| C-2 | - | 152.6 |

| C-4 | - | 140.2 |

(s = singlet)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically as protonated molecules [M+H]⁺ or adducts with other cations. This technique is valuable for confirming the molecular weight of thiazole derivatives. researchgate.net

Fragmentation Patterns and Molecular Weight Confirmation

The molecular weight of this compound is 168.04 g/mol . sigmaaldrich.com In mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z corresponding to this mass. Due to the presence of two chlorine atoms, characteristic isotopic peaks (M+2 and M+4) will be observed, with their relative intensities determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info

The fragmentation of thiazole derivatives in the mass spectrometer provides structural information. Common fragmentation pathways for 2-substituted-4-arylthiazoles include cleavage of the thiazole ring. nih.gov For halogenated compounds, the loss of a halogen radical is a common fragmentation pathway. docbrown.info The fragmentation pattern of this compound would likely involve the loss of a chlorine radical from either the chloromethyl group or the thiazole ring, as well as cleavage of the thiazole ring itself. The base peak in the mass spectrum of the related compound 2-chloro-2-methylpropane (B56623) is at m/z 57, corresponding to the tert-butyl cation, indicating that fragmentation is often driven by the formation of stable carbocations. docbrown.info

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the structural features of molecules. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of a compound. In the context of this compound and its derivatives, IR spectroscopy is instrumental in confirming the presence of key functional groups and studying the effects of metal coordination.

The infrared spectrum of a molecule reveals characteristic absorption bands corresponding to the vibrations of specific bonds or functional groups. For derivatives of this compound, several key vibrational modes can be identified.

The C-H stretching vibrations of the thiazole ring and the chloromethyl group are typically observed in the region of 3100-3000 cm⁻¹ and 3000–2850 cm⁻¹, respectively. libretexts.orglibretexts.org The thiazole ring itself exhibits characteristic stretching vibrations. The C=N stretching vibration is a key indicator and typically appears in the infrared spectrum. researchgate.net For example, in 2-(4-methoxyphenyl)benzo[d]thiazole, a derivative, C=N stretching has been noted. researchgate.net Another significant feature is the C-Cl stretching vibration from the chloromethyl group, which is expected in the fingerprint region of the spectrum, generally between 800 and 600 cm⁻¹. docbrown.info

The table below summarizes the expected IR absorption regions for key functional groups in thiazole derivatives.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| C-H (thiazole ring) | Stretch | 3100 - 3000 |

| C-H (alkyl) | Stretch | 3000 - 2850 |

| C=N (thiazole ring) | Stretch | ~1650 - 1550 |

| C=C (thiazole ring) | Stretch | ~1600 - 1475 |

| C-Cl | Stretch | 800 - 600 |

This table provides generalized ranges, and actual values can vary based on the specific molecular structure and environment.

When a thiazole derivative acts as a ligand and coordinates to a metal center, changes in the electron distribution within the molecule can lead to shifts in the positions of its characteristic IR absorption bands. These shifts provide valuable information about the nature of the ligand-metal bond.

Coordination of a thiazole derivative to a metal ion, often through the nitrogen atom of the thiazole ring, typically results in a shift of the C=N stretching vibration to a different frequency. tuiasi.ronih.gov This shift is a direct consequence of the donation of electron density from the nitrogen to the metal, which alters the bond order and force constant of the C=N bond. tuiasi.ro For instance, in metal complexes with 2-amino-4-(substituted phenyl)thiazole derivatives, shifts in the characteristic bands for NH, C=N, C=C, and C-S groups upon coordination to palladium(II) have been observed. researchgate.net A study on copper(II) complexes with benzimidazole (B57391) derivatives, which also contain an imidazole (B134444) ring similar to thiazole, demonstrated that shifts in the ν(NH) stretching vibrations indicated that the NH group was not involved in bonding. nih.gov

The magnitude and direction of these shifts can offer insights into the strength of the coordination bond and the nature of the metal-ligand interaction. By comparing the IR spectrum of the free ligand with that of the metal complex, researchers can deduce the coordination sites and gain a deeper understanding of the complex's structure.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic and heterocyclic compounds like this compound and its derivatives, UV-Vis spectroscopy can provide information about their electronic structure and conjugation.

The UV-Vis spectrum of thiazole itself shows absorption bands that can be attributed to electronic transitions within the molecule. nist.gov The electronic properties, and therefore the UV-Vis absorption, of thiazole derivatives are influenced by the presence of substituents on the thiazole ring. researchgate.net These substituents can alter the energy levels of the molecular orbitals involved in the electronic transitions, leading to shifts in the absorption maxima (λmax) and changes in the molar absorptivity.

X-ray Crystallography

Single crystal X-ray diffraction analysis involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is then used to construct a three-dimensional electron density map, from which the atomic positions can be determined.

The crystal structure of the related compound, 2-chloro-5-(chloromethyl)thiazole, has been determined using this technique. nih.govresearchgate.net The analysis revealed a monoclinic crystal system with the space group P21/c. researchgate.net The unit cell parameters were determined to be a = 4.2430(8) Å, b = 17.151(3) Å, c = 9.1640(18) Å, and β = 96.82(3)°. nih.gov Such studies on derivatives provide valuable insights into how different substituents and their positions on the thiazole ring influence the crystal packing and intermolecular interactions. For instance, the crystal structure of 2,4-dibromothiazole (B130268) shows a disordered arrangement in the crystal lattice. researchgate.netst-andrews.ac.uk

The crystallographic data obtained for 2-chloro-5-(chloromethyl)thiazole is summarized in the table below.

| Crystal Data | |

| Formula | C₄H₃Cl₂NS |

| Molecular Weight | 168.03 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 4.2430 (8) |

| b (Å) | 17.151 (3) |

| c (Å) | 9.1640 (18) |

| β (°) ** | 96.82 (3) |

| Volume (ų) ** | 662.2 (2) |

| Z | 4 |

| Data from Zhao, L.-L., Cheng, W.-H., & Cai, Z.-S. (2011). nih.gov |

The primary outcome of an X-ray crystallographic study is the precise determination of the molecular structure, including all bond lengths and angles. For 2-chloro-5-(chloromethyl)thiazole, the analysis showed that the thiazole ring is planar. nih.govresearchgate.net The bond lengths and angles were found to be within the normal ranges for similar structures. nih.govresearchgate.net

The study of 2-chloro-5-(chloromethyl)thiazole revealed that the chloromethyl carbon and the chlorine atom at the 2-position are nearly coplanar with the thiazole ring. nih.govresearchgate.net However, the chlorine atom of the chloromethyl group is significantly out of the plane of the thiazole ring. researchgate.net The torsion angle S—C2—C4—Cl2 was determined to be -66.66 (1)°. nih.govresearchgate.net This kind of detailed structural information is invaluable for understanding the molecule's reactivity and its interactions with other molecules.

Analysis of Crystal Packing and Intermolecular Interactions

A thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), the Crystallography Open Database (COD), and the Inorganic Crystal Structure Database (ICSD), reveals a notable absence of a determined crystal structure for the specific compound this compound. Consequently, a detailed analysis of its unique crystal packing and the specific intermolecular interactions that govern its solid-state architecture cannot be provided at this time.

In many substituted thiazole derivatives, the nitrogen and sulfur heteroatoms, along with the chlorine substituents, are expected to play a pivotal role in the formation of the supramolecular assembly. The nitrogen atom can act as a hydrogen bond acceptor, while the C-H groups on the thiazole ring and the chloromethyl group can function as weak hydrogen bond donors.

Furthermore, the presence of chlorine atoms introduces the possibility of halogen bonding, where a chlorine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic site on an adjacent molecule, such as the nitrogen or sulfur atom. The aromatic thiazole ring also allows for the formation of π–π stacking interactions, which would further contribute to the stabilization of the crystal packing.

To illustrate the nature of intermolecular interactions in similar structures, a hypothetical table of potential interactions is presented below. It is important to emphasize that this table is based on general principles observed in related thiazole derivatives and is not derived from experimental data for this compound.

Table 1: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Potential Distance (Å) |

| Hydrogen Bond | C-H (thiazole ring) | N (thiazole ring) | 2.2 - 2.8 |

| Hydrogen Bond | C-H (chloromethyl) | N (thiazole ring) | 2.3 - 2.9 |

| Hydrogen Bond | C-H (chloromethyl) | S (thiazole ring) | 2.7 - 3.2 |

| Halogen Bond | C-Cl (ring) | N (thiazole ring) | 2.9 - 3.4 |

| Halogen Bond | C-Cl (ring) | S (thiazole ring) | 3.1 - 3.6 |

| Halogen Bond | C-Cl (methyl) | N (thiazole ring) | 2.9 - 3.4 |

| Halogen Bond | C-Cl (methyl) | S (thiazole ring) | 3.1 - 3.6 |

| π–π Stacking | Thiazole ring | Thiazole ring | 3.3 - 3.8 |

The actual determination of the crystal structure of this compound through single-crystal X-ray diffraction would be necessary to confirm the presence and geometry of these interactions and to provide a definitive analysis of its crystal packing. Such an experimental investigation would yield precise data on unit cell dimensions, space group, and atomic coordinates, which are essential for a detailed and accurate description of its solid-state structure.

Computational Chemistry and Theoretical Studies on 2 Chloro 4 Chloromethyl Thiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict molecular geometries, electronic structures, and various spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) Studies for Electronic Structure and Properties

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. ajrcps.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate approach to predict molecular properties. ajrcps.com For thiazole (B1198619) derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine optimized geometries, bond lengths, and bond angles. ajrcps.comresearchgate.net These calculations provide a foundational understanding of the molecule's three-dimensional structure.

DFT studies on related thiazole compounds have successfully predicted vibrational frequencies and structural parameters that are in good agreement with experimental data. ajrcps.com Furthermore, these calculations can elucidate the distribution of electron density, highlighting regions of the molecule that are electron-rich or electron-poor. This information is crucial for understanding the molecule's reactivity and potential interaction sites. For instance, the presence of electronegative chlorine atoms in 2-Chloro-4-(chloromethyl)thiazole significantly influences its electronic properties.

Table 1: Calculated Properties of Thiazole Derivatives from DFT Studies

| Property | Method | Basis Set | Calculated Value | Reference |

| Optimized Geometry | DFT/B3LYP | 3-21G | Bond lengths and angles determined | ajrcps.com |

| Vibrational Frequencies | DFT/B3LYP | 6-311++G(d,p) | Good agreement with experimental IR | researchgate.netdoi.org |

| ¹H & ¹³C NMR Chemical Shifts | DFT/B3LYP | 6-311++G(d,p) | Predicted chemical shifts | doi.org |

This table is illustrative and based on typical DFT studies of thiazole derivatives. Specific values for this compound would require dedicated calculations.

Molecular Frontier Orbital Analysis (HOMO-LUMO)

Frontier molecular orbital (FMO) theory is a key concept within computational chemistry that helps in understanding chemical reactivity. youtube.comyoutube.comwikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ajrcps.com For thiazole derivatives, the distribution of the HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack. researchgate.net In this compound, the electron-withdrawing chlorine atoms are expected to lower the energy of the LUMO, potentially increasing its electrophilicity.

Table 2: Frontier Orbital Energies of Thiazole Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

| 2-amino-4-(p-tolyl)thiazole (APT) | -5.54 | - | - | researchgate.net |

| 2-Methoxy-1,3-thiazole (MTT) | -6.27 | - | - | researchgate.net |

| Thiazole-4-carboxaldehyde (TCA) | -7.44 | - | - | researchgate.net |

This table presents data for related thiazole derivatives to illustrate the concept. The specific values for this compound are not available in the provided search results.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. niscpr.res.in This method is widely used in drug discovery to understand how a ligand, such as a small molecule, might interact with a biological target, typically a protein or enzyme. niscpr.res.innih.gov

Targeting Specific Biological Receptors and Enzymes

Thiazole derivatives have been investigated for their potential to interact with various biological targets. nih.govnih.govnih.gov For example, some thiazole-containing compounds have been studied as inhibitors of enzymes like renin and as potential anticancer agents. nih.govnih.gov Molecular docking studies can be used to virtually screen this compound against a panel of known biological receptors and enzymes to identify potential targets. The process involves generating a three-dimensional model of the compound and "docking" it into the binding site of a target protein. The software then calculates the most likely binding poses and scores them based on various energetic factors.

Prediction of Binding Affinity and Interaction Mechanisms

The primary outputs of a molecular docking study are the predicted binding affinity, often expressed as a binding energy or a docking score, and the detailed interaction patterns between the ligand and the target. niscpr.res.innih.gov A lower binding energy generally indicates a more stable complex and a higher binding affinity. The interaction analysis reveals specific contacts, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the atoms of the ligand and the amino acid residues of the protein's active site. niscpr.res.in This information is invaluable for understanding the mechanism of action and for designing more potent and selective derivatives. For this compound, docking studies could predict its potential to bind to specific enzymes and elucidate the key interactions driving this binding.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govmdpi.commdpi.com Computational modeling plays a crucial role in modern SAR by allowing for the systematic modification of a lead compound and the prediction of the activity of the resulting analogs. nih.govresearchgate.net

By combining the insights from quantum chemical calculations and molecular docking, computational SAR models can be developed. For instance, after identifying a potential biological target for this compound through docking, various modifications can be made to its structure in silico. The effect of these modifications on the binding affinity and interaction patterns can then be computationally predicted. This process allows for the rational design of new derivatives with potentially improved activity. For example, replacing one of the chlorine atoms with other functional groups could be explored computationally to see how it affects the electronic properties and binding to the target receptor. This iterative cycle of computational prediction and subsequent experimental validation is a powerful strategy in medicinal chemistry and materials science. nih.govmdpi.com

Influence of Structural Modifications on Reactivity

The reactivity of this compound is primarily dictated by the electrophilic nature of the carbon atoms and the presence of two chlorine atoms, which act as leaving groups. The thiazole ring itself, an electron-rich aromatic system, also plays a crucial role. Structural modifications at various positions of the thiazole ring can significantly alter the molecule's electronic properties and, consequently, its reactivity.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting how these modifications will affect the molecule. DFT calculations can determine the distribution of electron density, identify the most likely sites for nucleophilic or electrophilic attack, and calculate the energies of transition states for various reactions.

For instance, studies on the closely related 2-chloro-5-(chloromethyl)thiazole have utilized DFT to analyze its ground state geometry and electronic structure. researchgate.net These calculations, often performed at the B3LYP/6-31+g(d,p) level of theory, provide precise information on bond lengths, bond angles, and dihedral angles. researchgate.net Such data is critical for understanding the steric and electronic environment of the molecule.

The introduction of electron-donating or electron-withdrawing groups to the thiazole ring would be expected to have a pronounced effect on the reactivity of this compound.

Electron-donating groups (e.g., alkyl, alkoxy) would increase the electron density of the thiazole ring, potentially making it more susceptible to electrophilic attack. However, they might also slightly decrease the reactivity of the chloromethyl group towards nucleophilic substitution by reducing the partial positive charge on the carbon atom.

Electron-withdrawing groups (e.g., nitro, cyano) would decrease the electron density of the ring, making it less reactive towards electrophiles but increasing the electrophilicity of the carbon atoms attached to the chlorine atoms. This would likely enhance the rate of nucleophilic substitution at both the 2-position and the chloromethyl group.

The following interactive table summarizes the predicted influence of different functional groups on the reactivity of the this compound core structure, based on general principles of organic chemistry and findings from related thiazole systems.

| Modification Type | Example Functional Group | Predicted Effect on Thiazole Ring Reactivity (Electrophilic Attack) | Predicted Effect on C-Cl Bond Reactivity (Nucleophilic Attack) |

| Electron-Donating | -CH3, -OCH3 | Increase | Decrease |